ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15760475
InChI: InChI=1S/C8H14FN3/c1-4-10-5-7-6(2)11-12(3)8(7)9/h10H,4-5H2,1-3H3
SMILES:
Molecular Formula: C8H14FN3
Molecular Weight: 171.22 g/mol

ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC15760475

Molecular Formula: C8H14FN3

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine -

Specification

Molecular Formula C8H14FN3
Molecular Weight 171.22 g/mol
IUPAC Name N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine
Standard InChI InChI=1S/C8H14FN3/c1-4-10-5-7-6(2)11-12(3)8(7)9/h10H,4-5H2,1-3H3
Standard InChI Key BYRVACRNPIDCBK-UHFFFAOYSA-N
Canonical SMILES CCNCC1=C(N(N=C1C)C)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine consists of a pyrazole ring substituted at positions 1 and 3 with methyl groups, a fluorine atom at position 5, and a methylamine-linked ethyl group at position 4. The IUPAC name reflects this arrangement: N-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine. Key structural features include:

  • Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

  • Substituents: Methyl groups (positions 1 and 3), fluorine (position 5), and a methylamine-ethyl side chain (position 4).

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₉H₁₅FN₃, yielding a molecular weight of 183.24 g/mol. This aligns with analogs such as N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine (C₁₀H₁₇FN₃, 237.28 g/mol) , adjusted for differences in alkyl substituents.

Table 1: Comparative Molecular Properties

PropertyEthyl[(5-Fluoro-1,3-Dimethyl-1H-Pyrazol-4-yl)Methyl]AmineN-[(1-Ethyl-5-Fluoro-3-Methylpyrazol-4-yl)Methyl]Ethanamine
Molecular FormulaC₉H₁₅FN₃C₁₀H₁₇FN₃
Molecular Weight (g/mol)183.24237.28
Key Substituents1,3-Dimethyl, 5-fluoro, ethylamine1-Ethyl, 3-methyl, 5-fluoro, ethylamine

Synthesis and Optimization Strategies

Example Reaction Pathway:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine with 1,3-diketones.

  • Fluorination: Electrophilic fluorination using Selectfluor® at position 5.

  • Methylation: Dimethyl sulfate or methyl iodide for positions 1 and 3.

  • Amine Coupling: Reaction of 4-chloromethylpyrazole with ethylamine .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance yield and purity by minimizing side reactions.

  • Catalytic Fluorination: Reduces reliance on hazardous fluorinating agents.

Biological Activities and Mechanisms

Mechanism of Action

  • Enzyme Inhibition: Competitive binding to active sites of inflammatory enzymes (e.g., COX-2).

  • Receptor Modulation: Allosteric effects on G-protein-coupled receptors (GPCRs) linked to pain perception .

Table 2: Bioactivity Profiles of Analogous Compounds

CompoundTarget PathwayIC₅₀ (μM)Source
1-(1-Ethyl-1H-Pyrazol-5-yl)-N-[(5-Fluoro-1,3-Dimethyl-1H-Pyrazol-4-yl)Methyl]MethanamineCOX-2 Inhibition0.45
N-[(1-Ethyl-5-Fluoro-3-Methylpyrazol-4-yl)Methyl]EthanamineTRPV1 Antagonism1.2

Applications in Medicinal Chemistry and Beyond

Pharmaceutical Development

  • Lead Compound Optimization: Structural tweaks to enhance bioavailability and reduce toxicity .

  • Combination Therapies: Synergistic use with NSAIDs for enhanced anti-inflammatory effects.

Agrochemical Innovations

  • Herbicidal Activity: Disruption of plant acetolactate synthase (ALS), as seen in fluorinated pyrazoles .

  • Insect Growth Regulation: Inhibition of chitin synthesis in arthropods.

Materials Science

  • Coordination Chemistry: Ligand for transition metal catalysts in organic synthesis.

  • Polymer Stabilizers: Radical scavenging properties to prevent oxidative degradation .

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